molecular formula C8H12O4 B12233587 2-(But-3-en-1-yl)-2-methylpropanedioic acid

2-(But-3-en-1-yl)-2-methylpropanedioic acid

Cat. No.: B12233587
M. Wt: 172.18 g/mol
InChI Key: WQWYHBWDHFVSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-1-yl)-2-methylpropanedioic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)-2-methylpropanedioic acid typically involves the reaction of 2-(but-3-en-1-yl)-propane-1,3-diol with appropriate reagents to introduce the carboxylic acid groups. One common method involves the use of lipase-mediated acetylation followed by conversion of the hydroxyl groups to carboxylic acids under Mitsunobu conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-en-1-yl)-2-methylpropanedioic acid can undergo various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the alkene can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Epoxides: from oxidation reactions.

    Alcohols: from reduction reactions.

    Haloalkenes: from substitution reactions.

Scientific Research Applications

2-(But-3-en-1-yl)-2-methylpropanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The alkene group can participate in addition reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

    2-(But-3-en-1-yl)propane-1,3-diol: A precursor in the synthesis of 2-(But-3-en-1-yl)-2-methylpropanedioic acid.

    tert-Butyl 4-(but-1-en-3-yn-1-yl)-3-(tert-butyl(dimethyl)silyl)oxy-1H-indole-1-carboxylate: Another compound with a similar alkene structure.

Uniqueness: this compound is unique due to its combination of an alkene and two carboxylic acid groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-but-3-enyl-2-methylpropanedioic acid

InChI

InChI=1S/C8H12O4/c1-3-4-5-8(2,6(9)10)7(11)12/h3H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

WQWYHBWDHFVSKN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.